1-(3-Fluoro-4-(pentyloxy)phenyl)ethanone
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Overview
Description
1-(3-Fluoro-4-(pentyloxy)phenyl)ethanone is an organic compound belonging to the ketone family. This molecule is characterized by the presence of a fluoro-substituted phenyl ring and a pentyloxy side chain, conferring unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Friedel-Crafts acylation of 3-fluoro-4-(pentyloxy)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminium chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to optimize yield.
Industrial Production Methods: On an industrial scale, continuous flow reactors might be employed to achieve consistent product quality. Optimizing parameters such as temperature, pressure, and reactant ratios ensures efficient production.
Types of Reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidative products.
Reduction: It can be reduced to yield alcohols or other reduction products.
Substitution: Halogen or alkyl substitution reactions are feasible.
Common Reagents and Conditions:
Oxidation Reagents: KMnO4, CrO3.
Reduction Reagents: NaBH4, LiAlH4.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
Oxidation yields carboxylic acids.
Reduction yields alcohols.
Substitution products vary depending on the substituent introduced.
Scientific Research Applications
This compound has shown versatility in:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biochemical interactions.
Medicine: Investigated for pharmacological properties.
Industry: Utilized in the creation of specialty chemicals and materials.
Mechanism of Action
Compared to 1-(3-chloro-4-(pentyloxy)phenyl)ethanone, the fluoro compound displays distinct reactivity and interactions. The presence of a fluoro group instead of a chloro group influences the electronic properties, making it more reactive in nucleophilic substitution reactions.
Comparison with Similar Compounds
1-(3-Chloro-4-(pentyloxy)phenyl)ethanone
1-(3-Bromo-4-(pentyloxy)phenyl)ethanone
The compound's unique structural features offer diverse applications and reactivity, distinguishing it within the ketone family.
Properties
IUPAC Name |
1-(3-fluoro-4-pentoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-3-4-5-8-16-13-7-6-11(10(2)15)9-12(13)14/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOJGVWVNRKADJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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